(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470750
InChI: InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CCl
Molecular Formula: C13H23ClN2O3
Molecular Weight: 290.78 g/mol

(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13470750

Molecular Formula: C13H23ClN2O3

Molecular Weight: 290.78 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H23ClN2O3
Molecular Weight 290.78 g/mol
IUPAC Name tert-butyl (2S)-2-[[(2-chloroacetyl)-methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-7-5-6-10(16)9-15(4)11(17)8-14/h10H,5-9H2,1-4H3/t10-/m0/s1
Standard InChI Key QUZFLOYTBPZMRP-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@H]1CN(C)C(=O)CCl
SMILES CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCC1CN(C)C(=O)CCl

Introduction

The compound "(S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester" is a synthetic organic molecule that belongs to the class of pyrrolidine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural versatility and potential biological activity. The tert-butyl ester group often serves as a protecting group for carboxylic acids during synthetic processes, enhancing the compound's stability and solubility.

Structural Features

The molecular structure of this compound includes:

  • A pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

  • A 2-chloroacetyl group, contributing to its reactivity and potential for further derivatization.

  • A tert-butyl ester moiety, which protects the carboxylic acid functionality.

  • The stereochemistry at the chiral center is specified as the (S)-enantiomer, which can influence its interaction with biological targets.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the pyrrolidine core: This can be achieved through cyclization reactions or starting from proline derivatives.

  • Introduction of the chloroacetyl group: Reacting chloroacetyl chloride with an amine precursor under controlled conditions.

  • Esterification: The carboxylic acid group is protected using tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

Applications in Medicinal Chemistry

Compounds like this are often intermediates in the synthesis of pharmaceuticals or agrochemicals. Their functional groups allow for further modifications to develop biologically active molecules. For example:

  • The chloroacetyl group can participate in nucleophilic substitution reactions.

  • The pyrrolidine ring is a common motif in drugs targeting neurological and cardiovascular systems.

Analytical Data

The characterization of this compound involves several techniques:

  • NMR Spectroscopy: Proton and carbon NMR confirm the structure and stereochemistry.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern.

  • IR Spectroscopy: Identifies functional groups through characteristic absorption bands.

Biological Implications

While specific biological studies on this compound may not be available, similar pyrrolidine derivatives have shown:

  • Antiviral, antibacterial, and antifungal activities.

  • Potential as enzyme inhibitors due to their ability to mimic natural substrates.

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